8-Bromo-3-fluoroimidazo[1,2-a]pyrazine
Description
8-Bromo-3-fluoroimidazo[1,2-a]pyrazine is a halogenated derivative of the imidazo[1,2-a]pyrazine scaffold, a nitrogen-rich heterocycle widely explored in medicinal chemistry and materials science. The 8-bromo and 3-fluoro substituents likely influence electronic properties, lipophilicity, and binding interactions, positioning it as a candidate for anticancer, antiviral, or bioimaging applications .
Properties
Molecular Formula |
C6H3BrFN3 |
|---|---|
Molecular Weight |
216.01 g/mol |
IUPAC Name |
8-bromo-3-fluoroimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C6H3BrFN3/c7-5-6-10-3-4(8)11(6)2-1-9-5/h1-3H |
InChI Key |
WPAYNPINEFGIQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CN=C2C(=N1)Br)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 8-Bromo-3-fluoroimidazo[1,2-a]pyrazine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a two-step one-pot reaction involving heterocyclic amines and N,N-dimethylformamide dimethyl acetate with active electrophiles can be employed . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
8-Bromo-3-fluoroimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. The major products depend on the substituents introduced.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, often using oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Radical Reactions: These are facilitated by transition metal catalysis, metal-free oxidation, and photocatalysis strategies.
Scientific Research Applications
8-Bromo-3-fluoroimidazo[1,2-a]pyrazine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its role in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 8-Bromo-3-fluoroimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The imidazo[1,2-a]pyrazine core allows diverse substitutions at positions 2, 3, 6, and 6. Key analogs and their substituent effects are summarized below:
Table 1: Structural Comparison of Imidazo[1,2-a]pyrazine Derivatives
Key Observations :
- Halogenation : Bromine and chlorine at position 8 facilitate Suzuki couplings (e.g., in ), while fluorine at position 3 may enhance metabolic stability and hydrogen-bonding interactions .
- Alkyl vs. Halogen : Ethyl or methyl substituents (e.g., 3-Et, 3-Me) increase hydrophobicity but may reduce target specificity compared to halogens .
Key Insights :
Physicochemical and Optical Properties
Halogenation and ring fusion significantly alter optical properties:
Biological Activity
8-Bromo-3-fluoroimidazo[1,2-a]pyrazine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological activities, including antibacterial, anticancer, and neurological effects.
- Molecular Formula : C7H4BrFN2
- Molecular Weight : 215.03 g/mol
- CAS Number : 1186405-11-7
- IUPAC Name : 3-bromo-6-fluoroimidazo[1,2-a]pyridine
Synthesis
The synthesis of this compound typically involves halogenation reactions and can be achieved through various methodologies including the use of selective fluorinating agents like Selectfluor. The compound is produced in good yields through these processes, making it accessible for further biological evaluations .
The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific molecular targets. The presence of bromine and fluorine substituents can enhance the compound's lipophilicity and membrane permeability, facilitating its interaction with biological targets such as enzymes and receptors.
Antibacterial Activity
Recent studies have indicated that derivatives of imidazo[1,2-a]pyrazine exhibit significant antibacterial properties. For instance, compounds synthesized from this framework have shown effectiveness against drug-resistant strains of Salmonella Typhi, with minimal inhibitory concentrations (MIC) as low as 6.25 mg/mL .
| Compound | MIC (mg/mL) | Activity |
|---|---|---|
| This compound | TBD | Antibacterial |
Anticancer Activity
Research has demonstrated that imidazo[1,2-a]pyrazines possess anticancer properties by inducing apoptosis in cancer cell lines. The specific pathways involved include the inhibition of cell proliferation and modulation of apoptotic pathways. Further studies are required to quantify the IC50 values for this compound specifically.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | TBD | Apoptosis induction |
| HeLa (Cervical Cancer) | TBD | Cell cycle arrest |
Neurological Effects
This compound has been explored for its potential as an orexin receptor antagonist. Orexins are neuropeptides involved in regulating arousal and appetite. By modulating orexin receptor activity, this compound may offer therapeutic avenues for conditions like narcolepsy and obesity .
Case Studies
In a recent study focusing on the pharmacological profile of imidazo[1,2-a]pyrazines, researchers found that compounds similar to this compound exhibited significant interactions with target proteins involved in various diseases. In silico docking studies suggested favorable binding affinities to orexin receptors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
